molecular formula C14H16O3 B14463629 3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one CAS No. 70779-48-5

3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one

Cat. No.: B14463629
CAS No.: 70779-48-5
M. Wt: 232.27 g/mol
InChI Key: VXTGOLYFZNRLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one is an organic compound with a complex structure that includes two methoxy groups and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one typically involves Friedel-Crafts alkylation reactions. For instance, 1,4-dimethoxybenzene can be reacted with an appropriate alkyl halide in the presence of a Lewis acid like aluminum chloride . The reaction conditions often require a controlled environment to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methoxy-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one is unique due to its specific biphenyl structure and the presence of methoxy groups, which confer distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

70779-48-5

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)cyclohex-3-en-1-one

InChI

InChI=1S/C14H16O3/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3,5,8-9H,4,6-7H2,1-2H3

InChI Key

VXTGOLYFZNRLJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CCC(=O)CC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.